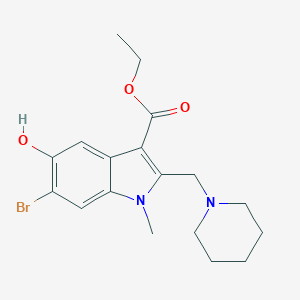
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.
化学反应分析
Types of Reactions
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted indole derivatives .
科学研究应用
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 6-Bromo-1H-indole
- 7-Bromoindole-2-carboxylic acid
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar indole derivatives and contributes to its diverse biological activities .
属性
CAS 编号 |
296245-63-1 |
|---|---|
分子式 |
C18H23BrN2O3 |
分子量 |
395.3g/mol |
IUPAC 名称 |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-3-24-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21-7-5-4-6-8-21/h9-10,22H,3-8,11H2,1-2H3 |
InChI 键 |
FVFVMOHRRPOOMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclohexyl-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B421220.png)
![[(E)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] acetate](/img/structure/B421221.png)
![N-[3-(azepan-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421222.png)
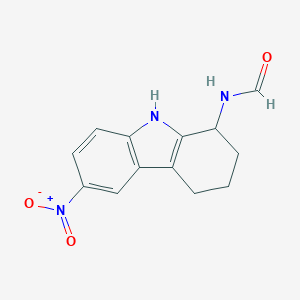
![8-Methyl-3-nitroso-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421230.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol](/img/structure/B421231.png)
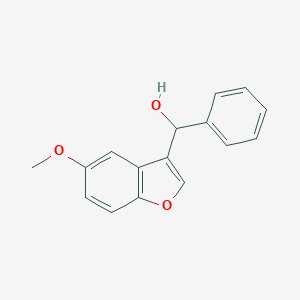
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421234.png)
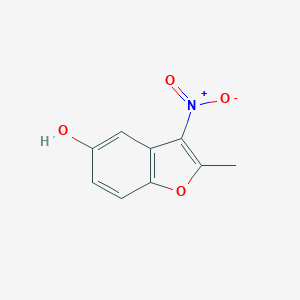
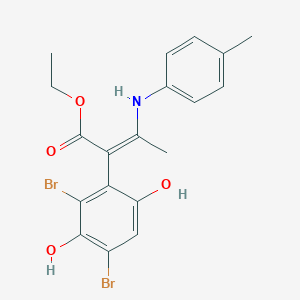
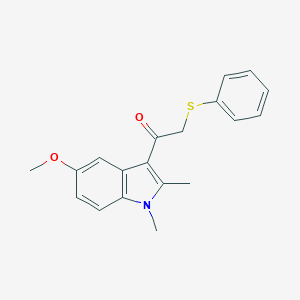

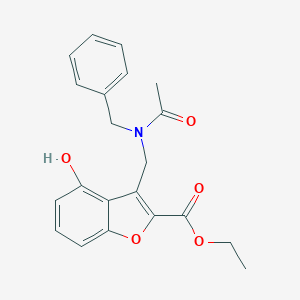
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
